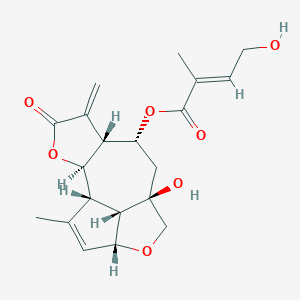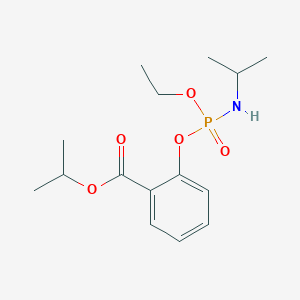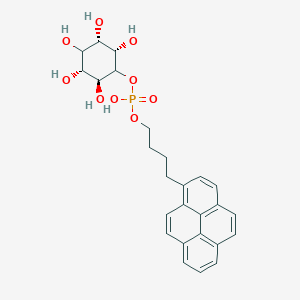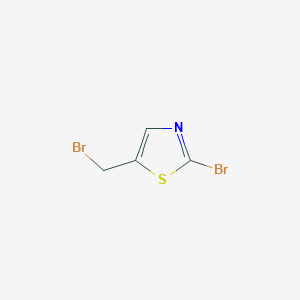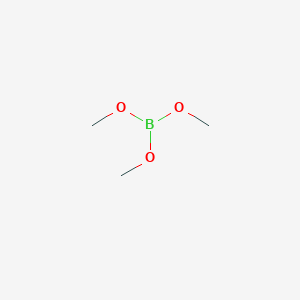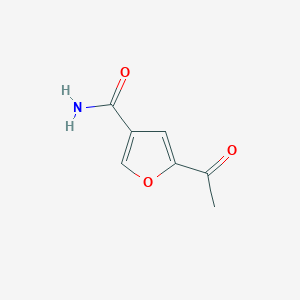
5-Acetylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylfuran-3-carboxamide, also known as AFC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of furan derivatives and has a molecular formula of C7H7NO2. AFC has gained significant attention due to its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 5-Acetylfuran-3-carboxamide is not yet fully understood, but it is believed to exert its effects through its antioxidant and anti-inflammatory properties. 5-Acetylfuran-3-carboxamide has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and inflammation. 5-Acetylfuran-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
5-Acetylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to cellular damage and the development of various diseases. 5-Acetylfuran-3-carboxamide has also been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage. Additionally, 5-Acetylfuran-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Acetylfuran-3-carboxamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help reduce cellular damage and inflammation. Additionally, 5-Acetylfuran-3-carboxamide is relatively easy to synthesize and purify, making it readily available for scientific research. However, one limitation of using 5-Acetylfuran-3-carboxamide in lab experiments is its potential toxicity at high doses, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-Acetylfuran-3-carboxamide. One potential direction is the development of novel derivatives of 5-Acetylfuran-3-carboxamide with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of 5-Acetylfuran-3-carboxamide's potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-Acetylfuran-3-carboxamide and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis of 5-Acetylfuran-3-carboxamide can be achieved through the reaction of furan-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization using a suitable solvent. This method has been widely used in the production of 5-Acetylfuran-3-carboxamide for scientific research purposes.
Aplicaciones Científicas De Investigación
5-Acetylfuran-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-Acetylfuran-3-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
5-acetylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-11-6)7(8)10/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPKHQPBFDIDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

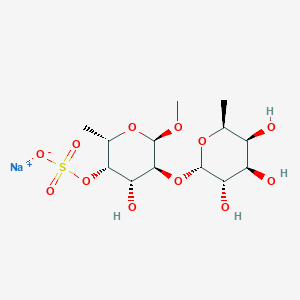
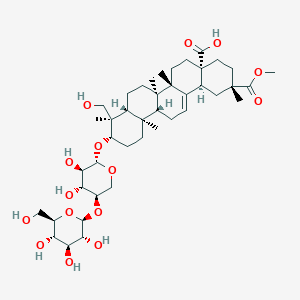
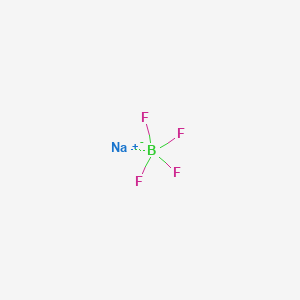
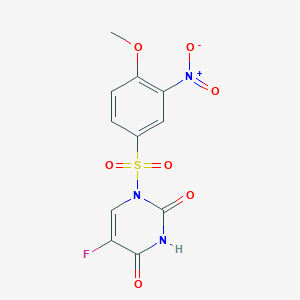
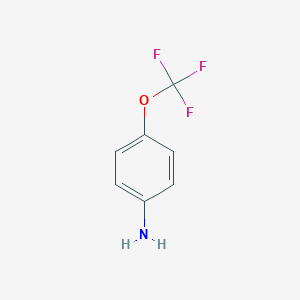
![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
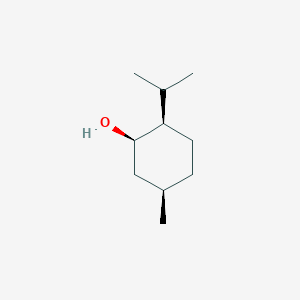
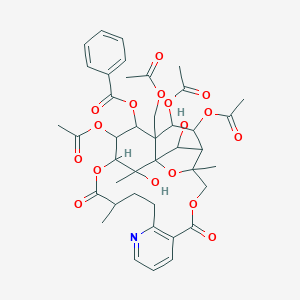
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
